2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of purine nucleosides, which are essential components in the structure of nucleic acids like DNA and RNA .
Preparation Methods
The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties, due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It can act as an inhibitor of DNA and RNA polymerases, thereby interfering with the replication and transcription processes. The molecular targets include the active sites of these enzymes, where the compound binds and prevents the normal function of the enzymes .
Comparison with Similar Compounds
Similar compounds include other purine nucleosides such as guanosine, adenosine, and inosine. Compared to these compounds, 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one has unique structural features, such as the phenylmethoxy group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H19N5O6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11+,12-,15-/m1/s1 |
InChI Key |
RNSGUQLXDMZREX-JDTTZNEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origin of Product |
United States |
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